5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid

CAS No.: 893750-08-8

Cat. No.: VC5041561

Molecular Formula: C10H15BrN2O4

Molecular Weight: 307.144

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893750-08-8 |

|---|---|

| Molecular Formula | C10H15BrN2O4 |

| Molecular Weight | 307.144 |

| IUPAC Name | 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide |

| Standard InChI | InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H |

| Standard InChI Key | SMMGBRQKQCGWEH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Variants

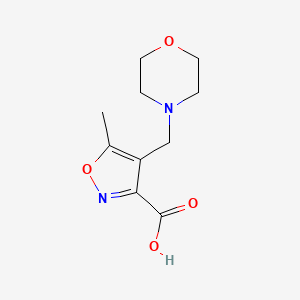

The compound’s IUPAC name, 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid, reflects its three primary components:

-

An isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at positions 3, 4, and 5.

-

A morpholine group (a six-membered saturated ring with one oxygen and one nitrogen atom) attached via a methylene bridge to the isoxazole.

Variants of this compound exist as salts, including hydrochloride (CAS 1177341-15-9) and hydrobromide (CAS 893750-08-8), which alter its molecular weight and solubility .

Table 1: Key Properties of Common Salt Forms

| Property | Free Acid (CAS 893750-08-8) | Hydrochloride (CAS 1177341-15-9) | Hydrobromide (CAS 893750-08-8) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄ | C₁₀H₁₅ClN₂O₄ | C₁₀H₁₅BrN₂O₄ |

| Molecular Weight (g/mol) | 226.23 | 262.69 | 307.14 |

| Solubility | Not well-documented | Not well-documented | Not well-documented |

| Storage Conditions | Ambient | Ambient | Ambient |

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: The carboxylic acid group typically shows a strong absorption band near 1700 cm⁻¹ (C=O stretch), while the morpholine ring exhibits C-N and C-O stretches between 1200–1000 cm⁻¹.

-

NMR Spectroscopy: signals for the methyl group on the isoxazole ring appear as a singlet near δ 2.5 ppm, while the morpholine’s methylene protons resonate as multiplets between δ 3.4–3.7 ppm .

Synthesis and Derivative Formation

Cyclization Strategies

The isoxazole core is synthesized via cyclization reactions. A common method involves the reaction of hydroxylamine with a β-diketone precursor. For example, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) can be functionalized through Mannich reactions to introduce the morpholinylmethyl group .

Representative Synthesis Pathway:

Derivative Optimization

Modifications to the morpholine or carboxylic acid groups enhance bioactivity. For instance, esterification of the carboxylic acid (e.g., methyl ester in CAS 517870-14-3) improves lipid solubility, facilitating blood-brain barrier penetration .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor in designing kinase inhibitors and GPCR modulators. Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters .

Material Science

Functionalized isoxazoles are explored as ligands in catalytic systems. The morpholine group’s electron-rich nitrogen may coordinate to transition metals like palladium.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume